molecular formula C9H8O4 B12973843 2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid

2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid

Cat. No.: B12973843
M. Wt: 180.16 g/mol
InChI Key: DIJHPRZBNVWQEO-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid is an organic compound with a molecular formula of C9H8O4. This compound is characterized by the presence of a hydroxy group, a methyl group, and an oxoacetic acid moiety attached to a benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid typically involves the reaction of 4-hydroxy-2-methylbenzaldehyde with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pH, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxoacetic acid moiety can be reduced to form a hydroxy acid.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often involve reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.

    Reduction: Formation of 2-(4-Hydroxy-2-methylphenyl)-2-hydroxyacetic acid.

    Substitution: Formation of halogenated derivatives such as 4-bromo-2-methylphenyl-2-oxoacetic acid.

Scientific Research Applications

2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the oxoacetic acid moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-methylphenylboronic acid
  • 4-Hydroxy-2-pyrones
  • 4-Hydroxy-2-methylbenzoic acid

Uniqueness

2-(4-Hydroxy-2-methylphenyl)-2-oxoacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and has a broader range of applications in research and industry.

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

2-(4-hydroxy-2-methylphenyl)-2-oxoacetic acid

InChI

InChI=1S/C9H8O4/c1-5-4-6(10)2-3-7(5)8(11)9(12)13/h2-4,10H,1H3,(H,12,13)

InChI Key

DIJHPRZBNVWQEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)C(=O)C(=O)O

Origin of Product

United States

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